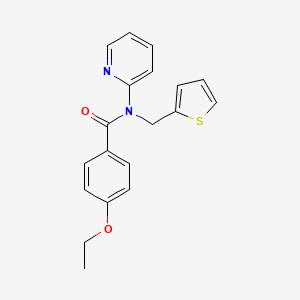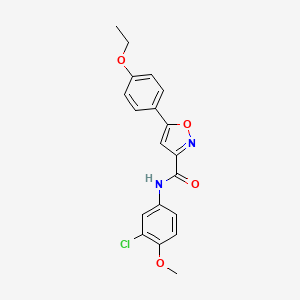![molecular formula C25H32ClN3O3S B14985844 [4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B14985844.png)
[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-CHLORO-2-METHYLPHENYL)-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine core, which is a common structural motif in medicinal chemistry, often associated with bioactive molecules.
Métodos De Preparación
The synthesis of 1-(5-CHLORO-2-METHYLPHENYL)-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the 5-chloro-2-methylphenyl and 3-methylphenylmethanesulfonyl groups can be done using various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often using automated synthesis equipment.
Análisis De Reacciones Químicas
1-(5-CHLORO-2-METHYLPHENYL)-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products: The products of these reactions depend on the specific conditions and reagents used, but can include various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for potential therapeutic effects, including as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-CHLORO-2-METHYLPHENYL)-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(5-CHLORO-2-METHYLPHENYL)-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE can be compared with other similar compounds, such as:
1-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE: A simpler analog with fewer functional groups.
1-(3-CHLORO-2-METHYLPHENYL)PIPERIDINE: Another related compound with a different substitution pattern on the aromatic ring.
1-(3-METHYLPHENYL)METHANESULFONYL PIPERIDINE: A compound with similar sulfonyl functionalization but different aromatic substitution.
Propiedades
Fórmula molecular |
C25H32ClN3O3S |
|---|---|
Peso molecular |
490.1 g/mol |
Nombre IUPAC |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[1-[(3-methylphenyl)methylsulfonyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C25H32ClN3O3S/c1-19-4-3-5-21(16-19)18-33(31,32)29-10-8-22(9-11-29)25(30)28-14-12-27(13-15-28)24-17-23(26)7-6-20(24)2/h3-7,16-17,22H,8-15,18H2,1-2H3 |
Clave InChI |
OVLYENNKWILMLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14985762.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(4-ethylphenyl)piperidine-4-carboxamide](/img/structure/B14985777.png)


![3-{4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid](/img/structure/B14985792.png)
![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14985796.png)

![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B14985801.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14985806.png)
![5-fluoro-3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B14985808.png)
![5-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B14985816.png)
![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenoxybutanamide](/img/structure/B14985818.png)
![2-(2-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide](/img/structure/B14985831.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)butanamide](/img/structure/B14985832.png)
